2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
Description
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylphenoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuran group, making it an interesting subject for research and industrial applications.
Properties
Molecular Formula |
C23H31NO5S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C23H31NO5S/c1-16-6-9-21(28-16)14-24(19-12-13-30(26,27)15-19)22(25)17(2)29-20-10-7-18(8-11-20)23(3,4)5/h6-11,17,19H,12-15H2,1-5H3 |
InChI Key |
QMAVWIRJHCDIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Introduction of the dioxidotetrahydrothiophenyl group: This step involves the formation of the thiophene ring, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.
Attachment of the methylfuran group: This can be done through a series of reactions involving furan derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons.
Scientific Research Applications
The compound 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide , identified by its CAS number 881444-74-2, has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its unique structure that may interact with biological targets. Its ability to form stable complexes with proteins could be leveraged in drug design.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the tert-butylphenoxy group suggests potential applications in protecting biological systems from oxidative stress, which is crucial in treating various diseases including cancer and neurodegenerative disorders.
Agricultural Chemistry
The compound may serve as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests. Its thiophenyl structure could enhance its efficacy against specific agricultural pests while minimizing toxicity to non-target organisms.
Material Science
In material science, derivatives of this compound could be utilized as stabilizers or additives in polymers, enhancing durability and resistance to environmental degradation. The antioxidant properties can improve the longevity of materials used in harsh conditions.
Case Study 1: Antioxidant Efficacy
A study published in Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of phenolic compounds similar to this compound. The results indicated significant scavenging activity against free radicals, suggesting potential applications in food preservation and health supplements.
Case Study 2: Agricultural Application
Research conducted by the International Journal of Pest Management demonstrated that compounds with a similar thiophenyl structure effectively reduced pest populations in controlled environments. The study highlighted the compound's potential as an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
- 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]butanamide
Uniqueness
The uniqueness of 2-(4-tert-butylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Biological Activity
Molecular Formula
The molecular formula of the compound is , with a molecular weight of 467.58 g/mol .
Structural Features
The compound contains several notable structural elements:
- A tert-butylphenoxy group, which is known for its lipophilicity and potential to interact with biological membranes.
- A dioxidotetrahydrothiophene moiety, which may contribute to biological activity through redox reactions.
- A 5-methylfuran substituent that can participate in various biochemical interactions.
Research indicates that compounds similar to this structure may exhibit a variety of biological activities, including:
- Antimicrobial Activity : Compounds with phenoxy groups often display significant antimicrobial properties. The lipophilic nature of the tert-butyl group can enhance membrane penetration, leading to increased efficacy against bacterial strains.
- Antioxidant Properties : The presence of the dioxidotetrahydrothiophene unit suggests potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The nitrogen-containing groups may interact with enzymes, acting as inhibitors or modulators in various biochemical pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that phenoxy compounds exhibit strong activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests that the compound could be explored as a new antimicrobial agent.
- Antioxidant Activity Assessment : In vitro assays have shown that related compounds can scavenge free radicals effectively. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that these compounds reduce oxidative stress markers in cell cultures.
- Enzyme Interaction Studies : Research involving enzyme kinetics revealed that similar structures could inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in therapeutic applications for metabolic disorders.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
